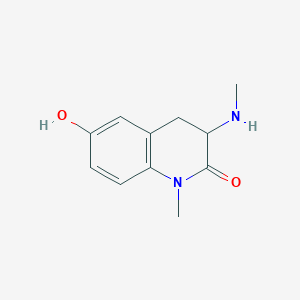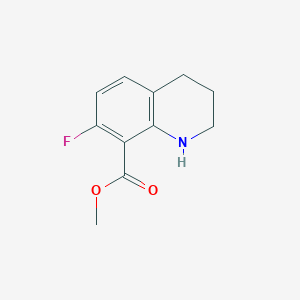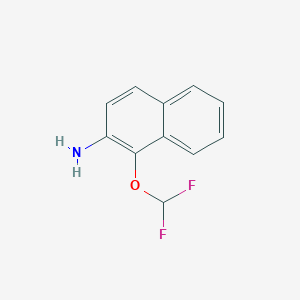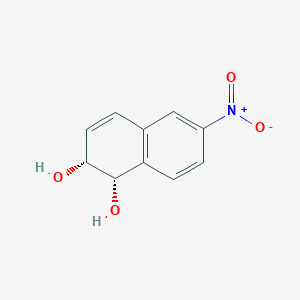
3-Chloro-2,8-dimethylquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2,8-dimethylquinolin-4(1H)-one is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chlorine atom at the third position and methyl groups at the second and eighth positions on the quinoline ring, along with a ketone group at the fourth position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2,8-dimethylquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,8-dimethylquinoline.
Oxidation: The ketone group at the fourth position can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Chlorination: Utilizing continuous flow reactors to ensure efficient chlorination.
Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
3-Chloro-2,8-dimethylquinolin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Further oxidation can lead to the formation of quinoline N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), and mild heating.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Major Products
Substitution: Formation of substituted quinolines.
Reduction: Formation of 3-chloro-2,8-dimethylquinolin-4-ol.
Oxidation: Formation of quinoline N-oxides.
科学研究应用
3-Chloro-2,8-dimethylquinolin-4(1H)-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with antimicrobial, antiviral, and anticancer properties.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex quinoline derivatives.
Material Science: Explored for its potential use in organic electronics and photonics.
作用机制
The mechanism of action of 3-chloro-2,8-dimethylquinolin-4(1H)-one depends on its specific application:
Enzyme Inhibition: It may inhibit enzymes by binding to the active site or allosteric sites, thereby blocking substrate access.
Receptor Modulation: It can interact with receptors, altering their conformation and affecting signal transduction pathways.
相似化合物的比较
Similar Compounds
2,8-Dimethylquinoline: Lacks the chlorine atom and ketone group, resulting in different chemical reactivity and biological activity.
3-Chloroquinoline: Lacks the methyl groups, leading to variations in steric and electronic properties.
4-Hydroxyquinoline: Contains a hydroxyl group instead of a ketone, affecting its chemical behavior and applications.
Uniqueness
3-Chloro-2,8-dimethylquinolin-4(1H)-one is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, methyl groups, and a ketone group makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H10ClNO |
|---|---|
分子量 |
207.65 g/mol |
IUPAC 名称 |
3-chloro-2,8-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10ClNO/c1-6-4-3-5-8-10(6)13-7(2)9(12)11(8)14/h3-5H,1-2H3,(H,13,14) |
InChI 键 |
IOMRFBAALCMWEY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11893442.png)





![Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11893497.png)

